![molecular formula C6H4BF4NO2 B12933751 [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B12933751.png)
[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid
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Overview
Description
[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid: is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a fluorine atom at the 5th position and a trifluoromethyl group at the 6th position of the pyridine ring, along with a boronic acid group at the 3rd position. The unique structural features of this compound make it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid typically involves the introduction of the boronic acid group onto a pre-fluorinated pyridine ring. One common method is the borylation of 5-fluoro-6-(trifluoromethyl)pyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed from oxidation reactions.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
This compound plays a crucial role as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting cancer and infectious diseases. Its ability to form stable bonds with biological molecules enhances drug efficacy.
Mechanism of Action:
The boronic acid functional group allows for reversible covalent interactions with hydroxyl groups in enzymes, making it a candidate for enzyme inhibition studies. This property is particularly useful in designing inhibitors for proteases and other enzymes involved in disease pathways.
Organic Synthesis
Suzuki-Miyaura Coupling:
[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid is widely utilized in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds. This reaction involves coupling aryl boronic acids with aryl halides in the presence of a palladium catalyst, yielding complex organic molecules essential for drug development.
Reaction Type | Conditions | Yield (%) |
---|---|---|
Suzuki-Miyaura Coupling | Pd catalyst, base (e.g., Na2CO3), solvent | 84 |
Cross-Coupling with Aryl Halides | Aqueous/organic mixture, heat | 82 |
Bioconjugation
Enhancing Specificity:
In bioconjugation processes, this compound is employed to attach biomolecules to drugs or imaging agents. This technique improves specificity towards target cells while minimizing side effects, making it valuable in targeted therapy applications.
Material Science
Development of Advanced Materials:
The unique chemical properties of this compound enable its use in developing advanced materials such as sensors and catalysts. Its reactivity facilitates efficient reactions, which are essential for creating innovative materials with specific functionalities.
Case Studies
Case Study 1: Inhibitory Effects on Enzymes
Research has shown that this compound exhibits inhibitory effects on specific proteases. Studies utilized binding affinity assays to determine its effectiveness as a potential therapeutic agent against diseases associated with these enzymes.
Case Study 2: Drug Development Pipeline
In a recent study, this compound was integrated into a drug development pipeline targeting a novel cancer pathway. The compound's electronic properties were leveraged to enhance the pharmacological profile of the resulting drug candidate.
Mechanism of Action
The mechanism of action of [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid is primarily related to its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of fluorine atoms enhances the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
3-Pyridinylboronic Acid: Lacks the fluorine and trifluoromethyl groups, making it less reactive in certain reactions.
6-Fluoro-3-pyridinylboronic Acid: Contains a single fluorine atom, offering different reactivity and selectivity compared to [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid.
Trifluoromethylpyridine: Lacks the boronic acid group, limiting its use in Suzuki-Miyaura coupling but still valuable in other synthetic applications.
Uniqueness: The combination of a boronic acid group with both fluorine and trifluoromethyl substituents makes this compound a highly versatile and reactive compound. Its unique structural features allow for a wide range of chemical transformations and applications in various fields of research and industry.
Biological Activity
[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid (CAS: 1701432-08-7) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring substituted with fluorine and trifluoromethyl groups, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is depicted below:
This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and enzyme binding affinity.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines. The presence of fluorine substituents can modulate the electronic properties of the molecule, affecting its interaction with biological targets.
Biological Activity Data
Activity | Effect | Reference |
---|---|---|
Enzyme Inhibition | Inhibits serine proteases | |
Cytotoxicity | Selective toxicity against cancer cell lines | |
Antimicrobial | Potential antibacterial properties |
Case Studies
Several studies have explored the biological activity of this compound:
-
Anticancer Studies :
- A study conducted by researchers demonstrated that this compound inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival.
- Another investigation highlighted its potential in combination therapies, enhancing the efficacy of existing chemotherapeutics through synergistic effects.
-
Enzyme Interaction :
- Research published in a pharmacological journal indicated that this compound acts as an effective inhibitor for certain enzymes involved in metabolic pathways, suggesting its utility in metabolic disorders.
Properties
Molecular Formula |
C6H4BF4NO2 |
---|---|
Molecular Weight |
208.91 g/mol |
IUPAC Name |
[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H4BF4NO2/c8-4-1-3(7(13)14)2-12-5(4)6(9,10)11/h1-2,13-14H |
InChI Key |
FIJNSXOMCNJYRC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C(F)(F)F)F)(O)O |
Origin of Product |
United States |
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